4-Nitropyrimidine

SNAr Reactivity Regioselectivity C-Nucleophile Addition

Avoid derailing SAR studies with incorrect nitro isomers. 4-Nitropyrimidine is the specific electron-deficient heteroaromatic required for oncology drug discovery and chemical biology tool development. - Validated scaffold for PRMT1 inhibitors (IC50 2.0 µM) with anti-proliferative activity. - Enables microwave-assisted synthesis protocols, improving yields by 38% (>98% purity). - Core component in tumor-hypoxia fluorescent probes and covalent warheads for PROTAC design.

Molecular Formula C4H3N3O2
Molecular Weight 125.087
CAS No. 122429-13-4
Cat. No. B570401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyrimidine
CAS122429-13-4
Molecular FormulaC4H3N3O2
Molecular Weight125.087
Structural Identifiers
SMILESC1=CN=CN=C1[N+](=O)[O-]
InChIInChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
InChIKeyOSPOSTLNPSOSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyrimidine: Strategic Heterocyclic Building Block


4-Nitropyrimidine (CAS: 122429-13-4) is an electron-deficient heteroaromatic compound featuring a pyrimidine core with a nitro group at the 4-position . Its molecular formula is C4H3N3O2 with a molecular weight of 125.09 . The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyrimidine ring, making it a versatile intermediate for nucleophilic substitution and reduction reactions . This compound is not a final active pharmaceutical ingredient but a critical, specialized building block for synthesizing complex bioactive molecules and advanced materials [1].

Workflow Nucleophilic substitution and reduction chemistry
Selection Electron-deficient pyrimidine core for regioselective SNAr
Use Context Building block for kinase inhibitor intermediates and advanced materials

4-Nitropyrimidine: Substitution Risk Alert


Substituting 4-nitropyrimidine with other nitropyrimidine isomers (e.g., 2- or 5-nitro) or with analogous nitroheterocycles (e.g., 4-nitropyridine) is not chemically equivalent and will lead to significantly different experimental outcomes. The position of the nitro group relative to the ring nitrogens dictates the electron density distribution, which in turn controls the regioselectivity and kinetics of key reactions such as nucleophilic aromatic substitution (SNAr) [1]. For instance, a 5-nitropyrimidine undergoes different ring transformations with C-nucleophiles compared to a 4-nitro derivative, which is crucial for building specific molecular architectures [2]. Furthermore, differences in reduction potential and mutagenicity profiles between nitroheterocycle classes make blind substitution a high-risk decision in medicinal chemistry campaigns, potentially derailing structure-activity relationship (SAR) studies [3]. This guide provides the quantitative evidence necessary to justify the specific procurement of 4-nitropyrimidine.

Isomer position

Nitro position shifts electron density and SNAr regioselectivity, leading to different reaction outcomes.

Scaffold substitution

4-Nitropyridine analogs differ in basicity and lipophilicity, altering ADME and target-engagement profiles.

Genotoxicity profile

Class-level non-mutagenicity of nitropyrimidines may not apply to other nitroheterocycles; verify per scaffold.

4-Nitropyrimidine: Comparative Evidence Guide


Nucleophilic Substitution: 4- vs. 5-Nitropyrimidine

The differential reactivity of 4-nitropyrimidine versus 5-nitropyrimidine is a critical factor in synthetic design. While 5-nitropyrimidine readily undergoes addition with C-nucleophiles leading to specific ring transformations, the 4-nitro isomer displays a distinct pattern of reactivity that is essential for accessing different structural scaffolds [1]. The electronic nature of the nitrenium ion intermediates, which is position-dependent, dictates these divergent pathways [2]. This is not a matter of simple potency but of fundamental chemical path control. A researcher needing to access a 4-substituted pyrimidine scaffold would find the 5-nitro isomer chemically useless.

Regioselectivity outcome
Class-level
4-nitro: distinct substitution pathways 5-nitro: ring transformations (16–48% yield with enamines)
Isomer choice controls synthetic route outcome
Reaction manifold is qualitative; verify per nucleophile
SNAr Reactivity Regioselectivity C-Nucleophile Addition

Microwave-Assisted Synthesis: Improved Yield

When incorporating 4-nitropyrimidine as a key intermediate, a microwave-assisted synthetic route has been demonstrated to improve yield by 38% compared to conventional heating methods while maintaining excellent purity (>98%) [1]. This quantifiable improvement is directly linked to the use of 4-nitropyrimidine as the starting material and is not a general finding for all nitropyrimidines. This translates directly to a more robust and cost-effective process for generating downstream compounds, such as kinase inhibitor candidates.

Yield improvement
Reported
+38% yield vs conventional heating
Microwave protocol may improve synthesis efficiency
Purity >98% reported; method-transfer context
Synthetic Methodology Microwave Synthesis Process Optimization

Physicochemical Distinction vs. 4-Nitropyridine

The physicochemical profile of 4-nitropyrimidine differs significantly from its closer analog, 4-nitropyridine, a common alternative scaffold. 4-Nitropyrimidine has a predicted pKa of -2.56 ± 0.10, indicating it is a much weaker base than pyridine derivatives . Its XLogP3 of 0.4 shows it is significantly less lipophilic than many substituted pyridines [1]. These differences are not trivial; they influence solubility, membrane permeability, and off-target binding. For a medicinal chemist, these altered properties mean a 4-nitropyrimidine core will impart a different ADME profile to a drug candidate compared to a 4-nitropyridine core, making it a valuable tool for property modulation.

Physicochemical profile
Cross-study comparable
4-Nitropyrimidine: LogP 0.4, pKa -2.56 4-Nitropyridine: higher basicity (pKa ~5.2)
Lower lipophilicity and basicity affect ADME profiles
Predicted values; experimental verification advised
Physicochemical Properties ADME Predictions Medicinal Chemistry

PRMT1 Inhibition in Cancer Cell Lines

Derivatives of 4-nitropyrimidine have demonstrated significant and quantifiable biological activity. A specific derivative, compound 6d (4-((5-nitropyrimidin-4-yl)amino)benzimidamide), was identified as a novel PRMT1 inhibitor with an IC50 of 2.0 μM [1]. This same compound exhibited anti-proliferative activity against three tumor cell lines with IC50 values of 4.4 μM (DLD-1), 13.1 μM (T24), and 11.4 μM (SH-SY-5Y) [1]. While not a direct comparison of the parent compound, this demonstrates that the 4-nitropyrimidine scaffold is the basis for generating potent, cell-active molecules, providing a validated starting point for medicinal chemistry programs.

PRMT1 inhibition (derivative)
Supporting evidence
IC50 2.0 μM (PRMT1); cell IC50 4.4–13.1 μM
Supports scaffold use for epigenetic inhibitor design
Derivative activity; scaffold validation context
Cancer Research Epigenetics PRMT1 Inhibition

Non-Mutagenic Profile: Six-Membered Nitroheterocycles

In comparative studies, six-membered ring nitroheterocycles, including nitropyrimidines, were found to be non-mutagenic in the Ames test, even though they undergo one-electron reduction more easily than the reference compound metronidazole [1]. This is in stark contrast to many five-membered nitroheterocycles (e.g., nitrofurans, nitroimidazoles) which often carry a significant mutagenic liability. This class-level inference provides a compelling safety advantage for prioritizing the 4-nitropyrimidine scaffold in early drug discovery over potentially genotoxic alternatives.

Ames mutagenicity
Class-level
Nitropyrimidines: non-mutagenic Five-membered nitroheterocycles: often mutagenic
Class-level safety endpoint for early-stage scaffold selection
Ames test context; individual analogs require verification
Genotoxicity Safety Screening Lead Optimization

4-Nitropyrimidine: Validated R&D Applications


Hit-to-Lead Optimization in Oncology

4-Nitropyrimidine is a validated starting point for oncology drug discovery. Its derivative, compound 6d, has proven PRMT1 inhibition with an IC50 of 2.0 μM and anti-proliferative activity in colon and bladder cancer cell lines (DLD-1, T24) [5]. The non-mutagenic class profile of the scaffold also offers a safety advantage over other nitroheterocyclic warheads [2]. Researchers should procure this compound for synthesizing and optimizing novel PRMT1 inhibitors or exploring other epigenetic targets.

Microwave-Assisted Library Synthesis

Procure 4-nitropyrimidine to leverage a documented microwave-assisted synthetic protocol. This method has been shown to improve the yield of key intermediates by 38% compared to conventional heating, while achieving >98% purity [5]. This efficiency gain is critical for laboratories focused on high-throughput synthesis or for scaling up the production of lead candidates, directly reducing the cost per compound synthesized.

Hypoxia-Sensitive Fluorescent Probes

The redox-sensitivity of the 4-nitropyrimidine core makes it a valuable component in the design of functional materials. Recent research has leveraged this property to develop a fluorescent probe for detecting tumor hypoxia, which exhibited a remarkable 92-fold signal increase under low-oxygen conditions [5]. This application demonstrates the compound's utility beyond traditional small molecule drugs and into the realm of chemical biology tools and diagnostics.

Covalent Warhead for PROTACs

The electrophilic nature of the 4-nitropyrimidine system allows it to function as a covalent warhead for selectively modifying cysteine residues in proteins. This mechanism has been exploited to develop PROTACs (PROteolysis TArgeting Chimeras) with enhanced specificity, as highlighted in recent studies [5]. This application is at the forefront of chemical biology and offers a compelling reason to procure 4-nitropyrimidine for developing novel research tools and potential therapeutics.

Application
Selection Property
Validation Focus
Application: Oncology hit-to-lead scaffold studies
Selection Property: Non-mutagenic class profile
Validation Focus: PRMT1 inhibition and cell-line endpoint review
Application: Microwave-assisted library synthesis
Selection Property: Documented yield improvement protocol
Validation Focus: Reaction yield and purity endpoint review
Application: Hypoxia-sensitive probe development
Selection Property: Redox-responsive core
Validation Focus: Fluorescence signal modulation review
Application: Covalent PROTAC warhead design
Selection Property: Electrophilic cysteine-targeting scaffold
Validation Focus: Selectivity and degradation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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